(5E)-5-(4-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenylethylsulfanyl group, and a dihydroimidazol-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroimidazol-5-one core, followed by the introduction of the methoxyphenyl and phenylethylsulfanyl groups through condensation and substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, altering their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Phenylmethanamine: Another name for benzylamine, highlighting its structural similarity.
Phenylmethylamine: Yet another synonym for benzylamine, emphasizing the presence of the phenyl and methyl groups.
Uniqueness
(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to its combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C25H20N2O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-phenacylsulfanyl-3-phenylimidazol-4-one |
InChI |
InChI=1S/C25H20N2O3S/c1-30-21-14-12-18(13-15-21)16-22-24(29)27(20-10-6-3-7-11-20)25(26-22)31-17-23(28)19-8-4-2-5-9-19/h2-16H,17H2,1H3/b22-16+ |
InChI Key |
BRWOGHAYGFGHPM-CJLVFECKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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